molecular formula C19H16F2N2OS2 B2992755 N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-89-4

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2992755
CAS No.: 941875-89-4
M. Wt: 390.47
InChI Key: DANPBZDULVLZCZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-derived acetamide compound featuring a 3,4-difluorophenyl group and a 4-methylbenzylthio substituent. Its structural framework combines a thiazole core with sulfur-based alkylation and fluorinated aromatic moieties, which are critical for modulating electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c1-12-2-4-13(5-3-12)10-25-19-23-15(11-26-19)9-18(24)22-14-6-7-16(20)17(21)8-14/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANPBZDULVLZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, with CAS number 941875-89-4, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2OS2C_{19}H_{16}F_{2}N_{2}OS_{2}, with a molecular weight of 390.5 g/mol. Its structure includes a thiazole ring, which is known for its significant biological activity, particularly in antifungal and antibacterial applications .

Antifungal Activity

Research indicates that thiazole derivatives exhibit notable antifungal properties. In particular, compounds similar to this compound have been shown to inhibit the growth of various fungal strains. For instance, studies on related thiazole compounds demonstrated effective inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

The antifungal activity of thiazole derivatives is often attributed to their interaction with the enzyme 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. Molecular docking studies have revealed that these compounds can effectively bind to the active site of this enzyme, thus inhibiting its function and leading to fungal cell death . The presence of electronegative substituents (e.g., fluorine atoms) enhances the binding affinity and biological activity of these compounds due to increased electron density.

Table: Summary of Biological Activities of Thiazole Derivatives

CompoundBiological ActivityMIC (μg/mL)Reference
2dAntifungal1.23
2eAntifungalSimilar to Ketoconazole
N-(3,4-difluorophenyl)-...Potential MAO inhibitorTBD

Case Study: Thiazole Derivatives as MAO Inhibitors

In addition to antifungal properties, certain thiazole derivatives have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A study investigated various thiazole compounds for their MAO-A inhibitory activity using fluorometric assays. The results indicated that modifications in the alkyl/arylamine structure significantly influenced inhibitory potency, with some derivatives exhibiting IC50 values in the low micromolar range .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with several classes of heterocyclic acetamides, including 1,3-thiazoles, 1,2,4-triazoles, and benzofuran-oxadiazoles. Key comparisons include:

Compound Core Structure Substituents Functional Groups Key Spectral Data
Target Compound Thiazole 3,4-Difluorophenyl; 4-methylbenzylthio Acetamide, C=S (thioether) Expected IR: ν(C=O) ~1660–1680 cm⁻¹; ν(C=S) ~1240–1255 cm⁻¹
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) Thiazole 4-Methylthiazol; m-tolyl Acetamide IR: ν(C=O) ~1663–1682 cm⁻¹; 1H-NMR confirmed aryl and methyl protons
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl Acetamide Crystallography: Dihedral angle (thiazole/dichlorophenyl) = 61.8°; N—H⋯N hydrogen bonds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole 2,4-Difluorophenyl; sulfonylphenyl Thione (C=S) IR: ν(C=S) ~1247–1255 cm⁻¹; absence of C=O
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a, ) Benzofuran-oxadiazole 3-Chlorophenyl; benzofuran-oxadiazole Thioacetamide Antimicrobial activity noted; structural similarity in aryl-thio linkage
  • The 4-methylbenzylthio substituent on the thiazole ring increases steric bulk and lipophilicity relative to smaller thioether groups (e.g., unsubstituted benzylthio in ) .

Spectroscopic and Crystallographic Comparisons

  • IR/NMR : The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides (), while its C=S stretch (~1240–1255 cm⁻¹) matches 1,2,4-triazole thiones .
  • Crystal Packing : The dihedral angle between the thiazole and difluorophenyl groups likely differs from the 61.8° angle observed in dichlorophenyl-thiazole derivatives (), affecting molecular stacking and solubility .

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